![molecular formula C14H10F2O2 B14765508 2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C14H10F2O2 It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and 4-methylbenzene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the biphenyl core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.
Carboxylation: The resulting biphenyl intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms makes the aromatic ring more reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are employed.
Major Products Formed
Electrophilic Substitution: Products include nitrated or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted biphenyl derivatives.
Oxidation and Reduction: Products include alcohols or carboxylates.
Applications De Recherche Scientifique
2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid
- 4-(2’,4’-Difluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxo-2-butenoic acid
Uniqueness
2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in the design of selective inhibitors and advanced materials.
Propriétés
Formule moléculaire |
C14H10F2O2 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
2,6-difluoro-3-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-9(5-3-8)10-6-7-11(15)12(13(10)16)14(17)18/h2-7H,1H3,(H,17,18) |
Clé InChI |
XQHZQPJNNBGQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



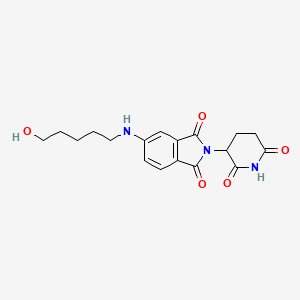

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
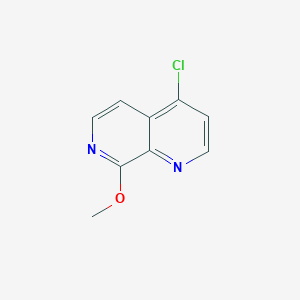

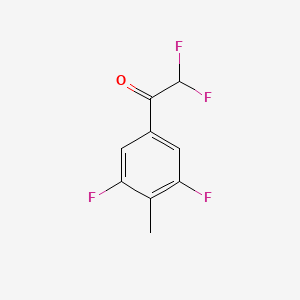

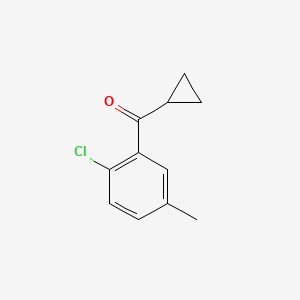
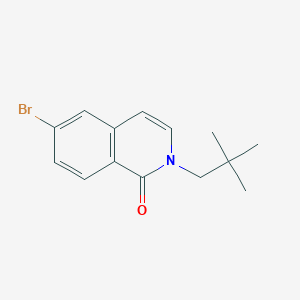
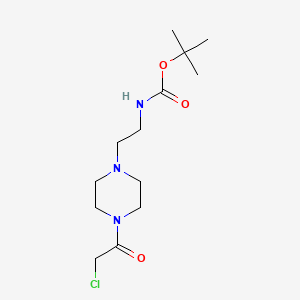
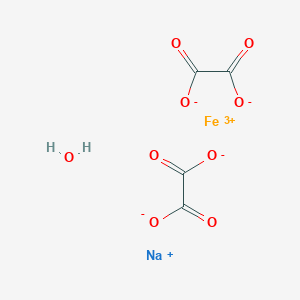

![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
